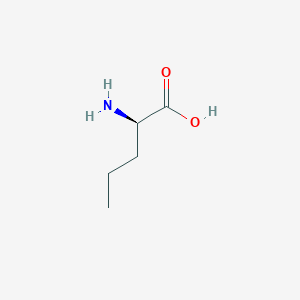

D-Norvaline

Descripción

Propiedades

IUPAC Name |

(2R)-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942157 | |

| Record name | (2R)-2-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.9 mg/mL at 25 °C | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2013-12-9, 760-78-1 | |

| Record name | D-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvaline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102E6YF9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C | |

| Record name | Norvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Norvaline as an arginase inhibitor

An In-Depth Technical Guide to D-Norvaline as an Arginase Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Norvaline's role as an arginase inhibitor. It details the molecular mechanisms of action, downstream effects on nitric oxide bioavailability, and potential therapeutic applications. A critical distinction is made between the stereoisomers of Norvaline, with the available scientific literature indicating that L-Norvaline is the biologically active form, while this compound is largely considered inactive as an arginase inhibitor. This guide summarizes key quantitative data, provides detailed protocols for essential experimental assays, and uses pathway and workflow diagrams to illustrate complex processes. The information is intended to serve as a foundational resource for researchers in pharmacology, biochemistry, and drug development exploring the modulation of the L-arginine metabolic pathway.

Introduction to Arginine Metabolism and Norvaline

L-arginine is a semi-essential amino acid that serves as a crucial substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes compete for the same substrate, and their relative activity dictates the balance between the production of nitric oxide (NO) and the synthesis of urea and ornithine.

-

Nitric Oxide Synthase (NOS): Catalyzes the production of NO and L-citrulline from L-arginine. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

Arginase: Catalyzes the hydrolysis of L-arginine into L-ornithine and urea, representing the final step in the urea cycle.

Elevated arginase activity is implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases, as it can lead to L-arginine depletion, thereby reducing NO bioavailability and causing endothelial dysfunction. Norvaline, a non-proteinogenic amino acid and an isomer of valine, has emerged as a significant modulator of this pathway through its inhibitory action on arginase.[1][2]

Mechanism of Arginase Inhibition by Norvaline

The Role of Arginase in L-Arginine Metabolism

Arginase exists in two isoforms in mammals: Arginase I (cytosolic, highly expressed in the liver) and Arginase II (mitochondrial, expressed in various tissues). By converting L-arginine to ornithine and urea, arginase plays a pivotal role in nitrogen detoxification. However, in extrahepatic tissues, its competition with NOS for L-arginine can significantly impair NO production.

Norvaline as an Arginase Inhibitor

Norvaline acts as an inhibitor of the arginase enzyme.[1][3] Its structural similarity to ornithine, the product of the arginase reaction, is believed to be the basis for its inhibitory effect. There are conflicting reports in the literature regarding the precise mechanism of inhibition, with some studies describing it as a competitive inhibitor[1] and others as a non-competitive inhibitor. This discrepancy may be due to different experimental conditions or the specific arginase isoform being studied.

Critical Importance of Stereochemistry: L-Norvaline vs. This compound

A crucial aspect of Norvaline's activity is its stereochemistry. The user's query specified this compound; however, the scientific literature overwhelmingly indicates that L-Norvaline is the biologically active arginase inhibitor . One key study demonstrated that L-Norvaline dose-dependently enhanced NO production in activated macrophages, whereas its stereoisomer, This compound, had no effect . This suggests that the enzymatic active site of arginase is stereoselective. Therefore, this guide will focus on the well-documented effects of L-Norvaline, which is typically the compound referred to as "Norvaline" in research concerning arginase inhibition.

Downstream Effects: Enhancement of Nitric Oxide Synthesis

By inhibiting arginase, L-Norvaline effectively reduces the consumption of L-arginine through the urea cycle. This preservation of the substrate pool makes more L-arginine available for nitric oxide synthase (NOS). Consequently, L-Norvaline treatment can lead to a significant increase in NO production, which is the primary mechanism behind its therapeutic potential in conditions associated with endothelial dysfunction.

Signaling Pathway Visualizations

The following diagrams illustrate the biochemical pathways affected by Norvaline.

Quantitative Inhibition and Efficacy Data

Quantitative data on the inhibitory potency and biological effects of Norvaline are crucial for experimental design. As noted, the available data pertains almost exclusively to L-Norvaline.

Table 1: Arginase Inhibition by L-Norvaline

| Compound | Target Enzyme | Species/Source | Inhibition Metric | Value | Reference |

|---|---|---|---|---|---|

| L-Norvaline | Arginase | Entamoeba histolytica | IC50 | 17.9 mM | |

| nor-NOHA | Liver Arginase | Murine | Ki | 0.5 µM | |

| 2-Aminoimidazole | Human Arginase I | Human | Ki | 3.6 mM | |

| Arginase inhibitor 1 | Human Arginase I | Human | IC50 | 223 nM | |

| Arginase inhibitor 1 | Human Arginase II | Human | IC50 | 509 nM |

Note: Data for this compound is not available in the reviewed literature, consistent with its reported lack of activity. Data for other inhibitors is provided for comparison.

Table 2: Physiological Effects of L-Norvaline Administration

| Parameter Measured | Model System | L-Norvaline Dose | Observed Effect | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) Production | J774A.1 Macrophages | 10 mM | 55% increase | |

| Urea Production | J774A.1 Macrophages | 10 mM | 50% reduction | |

| Cognitive Decline | 3xTg-AD Mouse Model | 250 mg/L in water | Reversal of cognitive decline | |

| Amyloid-β Deposition | 3xTg-AD Mouse Model | 250 mg/L in water | Significant reduction | |

| Fasting Blood Glucose | HFD/STZ Rats | Not specified | 27.1% reduction |

| Blood Pressure | Hypertensive Rats | 30 mg/kg/day (IP) | Significant reduction | |

Table 3: In Vitro Cytotoxicity of L-Norvaline

| Cell Type | L-Norvaline Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Neuroblastoma Cells | "Relatively low concentrations" | Reduced cell viability, eventual cell death | |

| Human Endothelial Cells (HUVECs) | 20 mM | Inhibition of TNF-α-induced p70S6K1 activation |

Note: While L-Norvaline shows therapeutic promise, some in vitro studies have raised concerns about cytotoxicity at high concentrations. This remains a topic of debate, with other studies suggesting in vivo tolerance at physiological doses.

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of arginase inhibitors.

Arginase Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of urea, a product of the arginase reaction.

-

Sample Preparation:

-

Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Cells: Lyse ~1x10^6 cells in 100 µL of lysis buffer.

-

Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Note: If samples contain high endogenous urea, they should be deproteinized and urea removed using a 10 kDa molecular weight cut-off spin filter.

-

-

Enzyme Activation:

-

In a 96-well plate, add 25 µL of sample lysate.

-

Add 5 µL of MnCl2 solution (10 mM) to each sample well to activate the enzyme.

-

Incubate at 37°C for 10 minutes.

-

-

Arginase Reaction:

-

Prepare a 0.5 M L-arginine substrate solution (pH 9.7).

-

Start the reaction by adding 20 µL of the L-arginine substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

-

Urea Detection:

-

Stop the reaction by adding 200 µL of an acid-reagent mixture (e.g., H2SO4/H3PO4 containing α-ISPF).

-

Incubate at 100°C for 30-60 minutes to allow for color development.

-

Cool the plate to room temperature.

-

-

Measurement:

-

Read the absorbance at 540 nm using a microplate reader.

-

Quantify the urea concentration by comparing the absorbance to a standard curve prepared with known urea concentrations.

-

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and measurable end-product of NO metabolism, in aqueous solutions like cell culture supernatant.

-

Sample Collection:

-

Culture cells (e.g., macrophages, endothelial cells) in a 96-well plate and treat with L-Norvaline and/or stimulants (e.g., LPS).

-

After the desired incubation period (e.g., 24-48 hours), collect 50-100 µL of the cell culture supernatant.

-

-

Griess Reagent Preparation:

-

Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

-

Note: Store reagents protected from light. The final Griess reagent is prepared by mixing equal volumes of Reagent A and Reagent B immediately before use.

-

-

Reaction:

-

In a new 96-well plate, add 50 µL of each collected supernatant sample.

-

Add 50 µL of the freshly mixed Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.

-

-

Measurement:

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of L-Norvaline for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the culture medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting until the purple color is uniform.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Experimental Workflow Visualization

Therapeutic Applications and Research Areas

The ability of L-Norvaline to enhance NO production by inhibiting arginase has positioned it as a compound of interest in several therapeutic areas:

-

Cardiovascular Disease: By promoting NO-mediated vasodilation, L-Norvaline has shown potential in preclinical models of hypertension and endothelial dysfunction.

-

Neuroprotection: In murine models of Alzheimer's disease, L-Norvaline has been shown to reverse cognitive decline, reduce amyloid-beta deposition, and decrease neuroinflammation.

-

Immuno-oncology: Arginase produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment can deplete L-arginine, impairing T-cell function. Arginase inhibitors like L-Norvaline are being investigated to enhance anti-tumor immune responses.

-

Metabolic Disorders: L-Norvaline has demonstrated antihyperglycemic effects in animal models of diabetes, suggesting a role in improving insulin resistance and reducing oxidative stress.

Summary and Conclusion

Norvaline is a well-documented inhibitor of the enzyme arginase. The scientific evidence strongly indicates that this inhibitory activity is specific to the L-stereoisomer, with this compound being largely inactive. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase, leading to enhanced production of nitric oxide. This mechanism underlies its therapeutic potential in a range of disorders characterized by reduced NO signaling, including cardiovascular, neurodegenerative, and metabolic diseases. While promising, researchers should remain cognizant of the in vitro reports of cytotoxicity at high concentrations and focus on defining a clear therapeutic window. The experimental protocols and quantitative data provided in this guide serve as a robust starting point for further investigation into this intriguing molecule.

References

Stereospecificity of Norvaline in Arginase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This process is not only vital for nitrogen metabolism but also plays a significant role in regulating the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Consequently, arginase activity directly influences the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation and immune responses. Inhibition of arginase has emerged as a promising therapeutic strategy for a range of disorders, including cardiovascular diseases and certain cancers. Norvaline, an analog of the amino acid valine, has been identified as an inhibitor of arginase. This technical guide provides an in-depth analysis of the stereospecificity of norvaline's inhibitory action on arginase, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways. The evidence strongly indicates that the inhibitory activity of norvaline against arginase is stereospecific, with the L-enantiomer being the active inhibitor.

Introduction

The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, represents a critical regulatory node in cellular signaling.[1] Increased arginase activity can deplete the L-arginine pool available for NOS, leading to reduced NO production. This "arginase-NOS crosstalk" is implicated in the pathophysiology of various diseases.[1] Pharmacological inhibition of arginase can restore L-arginine levels for NO synthesis, offering a therapeutic avenue.

Norvaline, a non-proteinogenic amino acid, has been investigated as an arginase inhibitor.[2] Understanding the stereochemical requirements for this inhibition is paramount for the rational design of more potent and selective therapeutic agents. This guide focuses on the differential effects of the stereoisomers of norvaline, L-norvaline and D-norvaline, on arginase activity.

Quantitative Analysis of Arginase Inhibition

The stereospecificity of norvaline's interaction with arginase is best demonstrated through a direct comparison of the inhibitory constants (IC50 or Ki values) of its enantiomers. While comprehensive studies directly comparing the IC50 values of L-norvaline and this compound under identical conditions are not abundant in publicly available literature, the existing evidence strongly points towards the L-isomer being the active inhibitor.

One study on Entamoeba histolytica arginase (EhArg) reported an IC50 value for L-norvaline of 17.9 mM.[3] In contrast, many studies qualitatively state that this compound has no significant inhibitory effect on arginase activity. This stark difference in activity underscores the stereospecific nature of the binding interaction.

| Inhibitor | Target Enzyme | IC50/Ki | Reference |

| L-Norvaline | Entamoeba histolytica Arginase | 17.9 mM (IC50) | [3] |

| This compound | Arginase | No significant inhibition reported | General finding |

Note: The IC50 value for L-norvaline can vary depending on the arginase isoform and experimental conditions.

Molecular Mechanism of Stereospecific Inhibition

The stereospecific inhibition of arginase by L-norvaline is dictated by the precise three-dimensional arrangement of the enzyme's active site. The crystal structure of Entamoeba histolytica arginase in complex with L-norvaline reveals the molecular basis for this selectivity.

The active site of arginase contains a binuclear manganese cluster that is crucial for catalysis. L-norvaline binds within this active site, and its α-amino and α-carboxylate groups form specific hydrogen bond interactions with key amino acid residues. These interactions are essential for the proper orientation and binding of the inhibitor. The specific chirality of L-norvaline allows it to fit snugly into the active site, maximizing these favorable interactions. In contrast, the D-enantiomer, with its opposite stereochemistry, would experience steric clashes and would be unable to achieve the optimal geometry for binding and inhibition.

Key residues in the arginase active site that likely contribute to the stereospecific recognition of L-norvaline include those involved in coordinating the amino and carboxyl groups, as well as hydrophobic pockets that accommodate the propyl side chain.

Signaling Pathways and Experimental Workflows

Arginase-NOS Crosstalk Signaling Pathway

The inhibition of arginase by L-norvaline has significant downstream effects on cellular signaling, primarily by modulating the availability of L-arginine for nitric oxide synthase. This relationship can be visualized as a signaling pathway.

Caption: Arginase-NOS crosstalk and the inhibitory effect of norvaline stereoisomers.

Experimental Workflow for Determining Stereospecificity

A systematic approach is required to experimentally validate the stereospecificity of arginase inhibition by norvaline. The following workflow outlines the key steps.

Caption: Experimental workflow for assessing the stereospecificity of norvaline arginase inhibition.

Experimental Protocols

Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available kits and published literature. It measures the amount of urea produced by the arginase-catalyzed hydrolysis of L-arginine.

Materials:

-

Purified arginase enzyme

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

L-Arginine solution (substrate)

-

L-Norvaline and this compound solutions of varying concentrations

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the purified arginase enzyme in the Arginase Assay Buffer for 10-15 minutes at 37°C to ensure activation by manganese ions.

-

Inhibitor Incubation: In the wells of a 96-well plate, add a fixed amount of the activated arginase enzyme to varying concentrations of L-norvaline or this compound. Include control wells with the enzyme and assay buffer only (no inhibitor).

-

Reaction Initiation: Start the enzymatic reaction by adding the L-arginine substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for substrate conversion.

-

Reaction Termination and Color Development: Stop the reaction by adding an acidic solution. Then, add the urea colorimetric reagents according to the manufacturer's instructions. This typically involves heating the plate to facilitate color development.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of arginase inhibition for each concentration of L-norvaline and this compound compared to the control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value for each stereoisomer.

Protocol for Determining Inhibition Kinetics

To determine the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.

Procedure:

-

Set up a series of experiments with a fixed concentration of the inhibitor (L-norvaline) and varying concentrations of the substrate (L-arginine). Include a control series with no inhibitor.

-

Perform the arginase activity assay as described above for each condition.

-

Measure the initial reaction rates (V₀) for each substrate concentration in the presence and absence of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or fit the data directly to the Michaelis-Menten equation using non-linear regression analysis.

-

Analyze the resulting plots or fitted parameters to determine the type of inhibition and calculate the inhibition constant (Ki). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.

Conclusion

References

- 1. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Norvaline and the Nitric Oxide Synthase (NOS) Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Norvaline and its isomer, L-Norvaline, have garnered attention for their potential to modulate the nitric oxide synthase (NOS) pathway. This guide provides a comprehensive technical overview of the interaction between D/L-Norvaline and the NOS pathway, focusing on the underlying mechanism of action. Contrary to any notion of direct interaction with NOS isoforms, the primary mechanism involves the inhibition of arginase by L-Norvaline. This inhibition increases the bioavailability of L-arginine, the substrate for NOS, thereby indirectly enhancing the production of nitric oxide (NO). This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows to support researchers and professionals in drug development.

Core Mechanism of Action: Indirect Modulation of NOS via Arginase Inhibition

The synthesis of nitric oxide by the three isoforms of nitric oxide synthase—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is critically dependent on the availability of the substrate L-arginine. In a parallel metabolic pathway, the enzyme arginase also utilizes L-arginine to produce urea and L-ornithine. This creates a competitive environment for the shared substrate.

The primary mechanism by which L-Norvaline influences the NOS pathway is through the inhibition of arginase.[1][2][3] By acting as an inhibitor of arginase, L-Norvaline reduces the catabolism of L-arginine, thereby increasing the intracellular pool of this amino acid available for NOS.[4] This enhanced substrate availability leads to an increased rate of NO synthesis by NOS. It is important to note that studies indicate L-Norvaline does not directly affect the activity of NOS isoforms.[5] One study on activated macrophages found that while 10 mM L-Norvaline significantly inhibited arginase activity (reducing urea production by 50%), it did not alter NOS activity directly. Furthermore, the D-isomer, this compound, has been shown to have no effect on NO production in similar experimental setups.

This indirect mechanism of action makes L-Norvaline a tool for studying the interplay between the arginase and NOS pathways and a potential therapeutic agent in conditions characterized by endothelial dysfunction and reduced NO bioavailability, where arginase is often upregulated.

Data Presentation: Quantitative Analysis of Arginase Inhibition

While L-Norvaline is recognized as an arginase inhibitor, specific IC₅₀ or Kᵢ values for the purified enzyme are not consistently reported in publicly available literature. However, to provide a quantitative context for its inhibitory potential, one study in J774A.1 mouse macrophage lysates demonstrated that L-Norvaline at a concentration of 10 mM inhibited arginase-mediated urea production.

For comparative purposes, the following table summarizes the inhibitory constants of other known arginase inhibitors.

| Inhibitor | Target Enzyme(s) | IC₅₀ / Kᵢ | Reference(s) |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Liver Arginase | Kᵢ = 0.5 µM | |

| Arginase inhibitor 1 | Human Arginase I, Human Arginase II | IC₅₀ = 223 nM, IC₅₀ = 509 nM | |

| Arginase inhibitor 9 | Bovine Arginase I, Human Arginase I | IC₅₀ = 9 µM, IC₅₀ = 55 µM | |

| 2-Aminoimidazole | Human Arginase I | Kᵢ = 3.6 mM | |

| (S)-2-Boronoethyl-L-cysteine (BEC) hydrochloride | Arginase II | Kᵢ = 0.31 µM (pH 7.5), Kᵢ = 30 nM (pH 9.5) |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved in the action of L-Norvaline on the NOS pathway.

References

A Technical Guide to the Biological Synthesis of D-Norvaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Norvaline, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of various pharmaceuticals. This technical guide provides an in-depth overview of the biological synthesis of this compound, focusing on enzymatic and whole-cell biocatalytic approaches. It details the core methodologies, presents quantitative data for comparative analysis, and illustrates the key metabolic and experimental pathways. The three principal biocatalytic routes—the hydantoinase process, transaminase-mediated synthesis, and dehydrogenase-catalyzed production—are explored, offering researchers a comprehensive resource for the development of efficient and stereoselective this compound manufacturing processes.

Introduction

The demand for enantiomerically pure D-amino acids, such as this compound, has grown significantly in the pharmaceutical industry due to their role as key intermediates in the synthesis of complex molecules. Traditional chemical synthesis methods for D-amino acids often involve harsh reaction conditions, the use of hazardous reagents, and result in racemic mixtures that require challenging and costly resolution steps.[1][2] Biocatalysis, leveraging the high stereoselectivity and mild operating conditions of enzymes, presents a compelling and sustainable alternative. This guide delves into the core enzymatic strategies for this compound production, providing detailed technical information for researchers and process developers.

Metabolic Pathway of Norvaline Biosynthesis in Escherichia coli

In microorganisms like Escherichia coli, norvaline can be synthesized as a byproduct of the branched-chain amino acid (BCAA) biosynthetic pathway.[1][3][4] This occurs when enzymes with relaxed substrate specificity, such as α-isopropylmalate synthase, utilize α-ketobutyrate, an intermediate in the isoleucine pathway, instead of their natural substrate. The pathway typically proceeds from pyruvate, which is converted to α-ketobutyrate and then elongated to α-ketovalerate, the direct precursor of norvaline. Transamination of α-ketovalerate then yields norvaline. Understanding this endogenous pathway is crucial for developing whole-cell biocatalysts and for metabolic engineering strategies aimed at overproducing this compound.

Enzymatic Synthesis of this compound

Three primary enzymatic strategies have been successfully employed for the synthesis of this compound: the hydantoinase process, amination by transaminases, and reductive amination by dehydrogenases.

The Hydantoinase Process (Whole-Cell Biocatalysis)

The hydantoinase process is a powerful dynamic kinetic resolution method that can achieve theoretical yields of 100% for the desired D-amino acid. This process typically utilizes a whole-cell biocatalyst, often a recombinant E. coli strain, co-expressing three key enzymes: a hydantoin racemase, a D-specific hydantoinase, and a D-specific N-carbamoylase. The process starts with a racemic mixture of 5-monosubstituted hydantoin (DL-5-propyl-hydantoin for this compound synthesis).

1. Strain Construction:

-

Host Strain: E. coli BL21(DE3) is a commonly used host for protein expression.

-

Expression Vector: A pET series vector, such as pET-28a(+), can be used for the co-expression of the three enzymes. The genes for D-hydantoinase, D-carbamoylase, and hydantoin racemase are cloned into the vector under the control of a strong inducible promoter, like the T7 promoter. A polycistronic structure with the D-carbamoylase gene cloned closest to the promoter can help prevent the accumulation of the N-carbamoyl intermediate.

2. Culture and Induction:

-

Media: Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic (e.g., kanamycin for pET-28a) is used for cell growth. For high-density cultures in a fermenter, a defined mineral salt medium with a controlled glucose feed is employed.

-

Growth Conditions: Cells are typically grown at 37°C with vigorous shaking (200-250 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8.

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. The culture is then incubated for a further 12-16 hours at a lower temperature, such as 24-30°C, to enhance soluble protein expression.

3. Bioconversion Reaction:

-

Cell Preparation: Cells are harvested by centrifugation (e.g., 6000 x g for 20 minutes at 4°C) and washed with a suitable buffer (e.g., potassium phosphate buffer, pH 8.0). The cell pellet can be used directly as a whole-cell biocatalyst.

-

Reaction Mixture: The reaction mixture typically contains the DL-5-propyl-hydantoin substrate in a buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Reaction Conditions: The reaction is carried out at an optimal temperature (e.g., 40-50°C) with agitation. The pH is maintained at an alkaline level (pH 8.0-10.0) as hydantoinases and carbamoylases generally exhibit higher activity in this range.

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the substrate and the formation of this compound.

4. Downstream Processing:

-

Cell Removal: After the reaction is complete, the cells are removed by centrifugation or filtration.

-

Purification: The supernatant containing this compound can be purified using ion-exchange chromatography. The product is then typically crystallized from a suitable solvent to obtain a high-purity product.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Recombinant E. coli (co-expressing hydantoinase, carbamoylase, and racemase) | DL-5-propyl-hydantoin | This compound | 100 | 100 |

Transaminase-Mediated Synthesis

Transaminases (or aminotransferases) catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of this compound, an (R)-selective ω-transaminase can be used to transfer an amino group to α-ketovalerate. A common amino donor is (R)-α-methylbenzylamine ((R)-α-MBA) or D-alanine.

1. Enzyme and Substrate Preparation:

-

Enzyme: A suitable (R)-selective ω-transaminase is required. This can be a commercially available enzyme or produced recombinantly.

-

Substrates: α-ketovalerate and an appropriate amino donor (e.g., D-alanine or (R)-α-MBA) are needed.

2. Reaction Conditions:

-

Buffer: A buffered solution (e.g., 50 mM potassium phosphate, pH 8.0) is used.

-

Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases and should be included in the reaction mixture (e.g., 0.5 mM).

-

Temperature: The reaction is typically carried out at a controlled temperature, for example, 30-60°C.

-

Substrate Concentrations: Concentrations of α-ketovalerate and the amino donor will need to be optimized for the specific enzyme used.

3. Reaction Monitoring and Product Isolation:

-

The reaction progress is monitored by HPLC.

-

Purification can be achieved by methods such as ion-exchange chromatography.

| Enzyme Source | Amino Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |

| ω-Transaminase from Aspergillus terreus | (R)-α-MBA | 40-99 | >99 | |

| Transaminase from Haliscomenobacter hydrossis | D-glutamate | 98 | >99 |

Dehydrogenase-Catalyzed Synthesis

D-amino acid dehydrogenases (D-AADHs) catalyze the reductive amination of α-keto acids to their corresponding D-amino acids, using ammonia as the amino source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent. This is a highly atom-economical one-step process. A cofactor regeneration system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), is often coupled to the reaction to recycle the expensive nicotinamide cofactor.

1. Enzyme and Reagent Preparation:

-

Enzymes: A D-amino acid dehydrogenase with activity towards α-ketovalerate and a suitable enzyme for cofactor regeneration (e.g., formate dehydrogenase).

-

Substrates and Cofactors: α-ketovalerate, an ammonium salt (e.g., ammonium chloride or ammonium formate), and the nicotinamide cofactor (NADP+ or NAD+).

2. Reaction Conditions:

-

Buffer: A buffer with a pH in the alkaline range (e.g., 100 mM sodium carbonate buffer, pH 9.0) is typically used for the reductive amination reaction.

-

Temperature: The reaction is performed at an optimal temperature for the enzymes, which can range from 30°C to 65°C for thermostable dehydrogenases.

-

Concentrations: Typical concentrations can be around 25 mM α-keto acid, 200 mM ammonium chloride, and a catalytic amount of the cofactor (e.g., 0.2 mM NADPH).

3. Reaction Monitoring and Product Isolation:

-

The reaction can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H. HPLC is used for quantifying the product formation.

-

Purification follows similar principles as for the other enzymatic methods, primarily using ion-exchange chromatography.

| Enzyme Source | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Engineered meso-diaminopimelate D-dehydrogenase | Not specified | High | >95 |

Conclusion

The biological synthesis of this compound offers significant advantages over traditional chemical methods in terms of stereoselectivity, sustainability, and process safety. The whole-cell hydantoinase process stands out for its potential to achieve 100% conversion and enantiomeric excess from a racemic starting material. Transaminase and dehydrogenase-based routes provide highly stereoselective and atom-economical alternatives. The choice of the optimal method will depend on factors such as substrate availability, cost of enzymes and cofactors, and the desired scale of production. Further advances in protein engineering and metabolic engineering are expected to continue to improve the efficiency and economic viability of these biocatalytic processes, making this compound more accessible for pharmaceutical applications.

References

- 1. Structural insights and rational design of Pseudomonasputida KT2440 omega transaminases for enhanced biotransformation of (R)-PAC to (1R, 2S)-Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. biorxiv.org [biorxiv.org]

In Vivo Effects of D-Norvaline Administration in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of D-Norvaline administration in mice, with a particular focus on its mechanisms of action and therapeutic potential. This compound, a non-proteinogenic amino acid, has garnered significant interest for its role as an arginase inhibitor, which has downstream implications for nitric oxide production, neuroprotection, and cardiovascular health. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Arginase Inhibition and Nitric Oxide Enhancement

This compound's primary mechanism of action lies in its ability to inhibit the enzyme arginase.[1] Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[2][3] By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[1][2] This modulation of the L-arginine-NO pathway is central to the physiological effects observed with this compound administration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vivo studies investigating the effects of this compound (primarily the more studied L-isomer, which has a similar mechanism of action) in mice.

Table 1: Effects of Norvaline on Nitric Oxide Production and Related Enzymes

| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |

| Nitric Oxide (NO) Production | J774A.1 mouse macrophages (in vitro) | 10 mM L-Norvaline for 22 h | 55% increase in NO production from LPS-activated macrophages. | |

| eNOS Protein Levels | 3xTg-AD mice | L-Norvaline (250 mg/L in drinking water) for 2.5 months | Significant increase in hippocampal eNOS levels. | |

| nNOS mRNA Levels | 3xTg-AD mice | L-Norvaline | Increased transcription levels of nNOS gene. | |

| iNOS mRNA Levels | 3xTg-AD mice | L-Norvaline | No significant effect on iNOS gene transcription. |

Table 2: Neuroprotective Effects of Norvaline in Alzheimer's Disease Mouse Models

| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |

| Cognitive Function (Y-maze) | 3xTg-AD mice | L-Norvaline (40-50 mg/kg/day in drinking water) for 2 months | Significant improvement in the percentage of spontaneous alternations. | |

| Aβ Fibrils and Oligomers | 3xTg-AD mice | L-Norvaline (40-50 mg/kg/day in drinking water) for 2 months | ~30% reduction in A11-reactive oligomers and OC-reactive fibrillar species in the hippocampus. | |

| Microgliosis | 3xTg-AD mice | L-Norvaline (250 mg/L in drinking water) for 2.5 months | Substantial reduction in microgliosis. | |

| Blood-Brain Barrier Integrity | 3xTg-AD mice | L-Norvaline | 31% reduction in Evans Blue extravasation, indicating improved BBB integrity. | |

| Dendritic Spine Density | 3xTg-AD mice | L-Norvaline (40-50 mg/kg/day in drinking water) for 2 months | Reversal of the decline in dendritic spine density in the hippocampus. |

Table 3: Cardiovascular and Other Systemic Effects of Norvaline

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Blood Pressure | Inherited Stress-Induced Arterial Hypertension (ISIAH) rats | 30 mg/kg/day L-Norvaline (intraperitoneal) for 7 days | Significant decline in blood pressure. | |

| Diuresis | ISIAH rats | 30 mg/kg/day L-Norvaline (intraperitoneal) for 7 days | Induced diuresis. |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: this compound inhibits arginase, increasing L-arginine for NO synthesis.

Caption: this compound's multi-target effects in Alzheimer's disease models.

Experimental Workflows

References

D-Norvaline for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Norvaline, a non-proteinogenic amino acid, and its emerging role in neuroprotection research. We consolidate key preclinical findings, detail experimental methodologies, and illustrate the underlying molecular pathways.

Introduction

This compound, an isomer of the branched-chain amino acid valine, is gaining attention in the scientific community for its potential neuroprotective properties.[1][2] Its primary mechanism of action involves the inhibition of the enzyme arginase, which plays a crucial role in L-arginine metabolism.[1][3] Dysregulation of the L-arginine-metabolizing pathways is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease and ischemic stroke.[4] This guide synthesizes the current state of research on this compound as a therapeutic candidate for neuroprotection, focusing on its mechanisms, experimental validation, and key molecular effects.

Core Mechanism of Action: Arginase Inhibition

The principal neuroprotective mechanism attributed to this compound is the competitive inhibition of arginase. Arginase and nitric oxide synthase (NOS) enzymes compete for the same substrate, L-arginine. In pathological states such as Alzheimer's disease, arginase is often upregulated, leading to L-arginine depletion. This substrate deficiency impairs the function of NOS enzymes (nNOS and eNOS), which are critical for producing nitric oxide (NO), a vital signaling molecule for maintaining cerebrovascular health and neuronal function.

By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, thereby enhancing the production of NO. This restoration of NO signaling contributes to improved blood flow, reduced neuroinflammation, and enhanced synaptic plasticity.

Caption: this compound inhibits arginase, increasing L-arginine for NOS and boosting NO production.

Preclinical Evidence in Alzheimer's Disease (AD)

Multiple studies have utilized the triple-transgenic (3xTg-AD) mouse model to investigate this compound's efficacy in AD. These studies consistently demonstrate that chronic administration of this compound can mitigate key pathological features of the disease.

Quantitative Data Summary

The following table summarizes the significant quantitative outcomes from studies in 3xTg-AD mice.

| Parameter Measured | Treatment Group Effect | Fold/Percent Change | Reference(s) |

| Cognitive Function | Improved Spatial Memory & Learning | Significant Impr. | |

| Pathology | Reduced Beta-Amyloid (Aβ) Plaques/Oligomers | Significant Red. | |

| Diminished Tau Phosphorylation | Significant Red. | ||

| Neuroinflammation | Alleviated Microgliosis | Significant Red. | |

| Reduced TNF-α Transcription Levels | Significant Red. | ||

| Synaptic Plasticity & Health | Increased Postsynaptic Density Protein 95 (PSD-95) | Elevated Levels | |

| Increased Synaptophysin | +50% | ||

| Increased Neuroligin-1 | +252% | ||

| Increased Dendritic Spine Density | Significant Incr. | ||

| Cerebrovascular Function | Increased Endothelial NOS (eNOS) Protein Levels | +68% | |

| Increased Neuronal NOS (nNOS) mRNA Levels | +39% | ||

| Restored Blood-Brain Barrier (BBB) Integrity | Significant Impr. | ||

| Metabolism | Elevated Insulin Receptor Expression | Significant Incr. | |

| Elevated Glucose Transporter-3 (GLUT3) Expression | Significant Incr. |

Experimental Protocol: Chronic Administration in 3xTg-AD Mice

This protocol is a synthesized representation of methodologies used in key AD studies.

-

Animal Model: Male, 4-month-old homozygous triple-transgenic AD mice (3xTg-AD), harboring PS1M146V, APPSwe, and tauP301L transgenes.

-

Grouping: Animals are randomly divided into a control group and an experimental group (n=13 per group).

-

Treatment Administration:

-

Experimental Group: Receives L-Norvaline dissolved in drinking water at a concentration of 250 mg/L.

-

Control Group: Receives regular drinking water.

-

Water and food are provided ad libitum.

-

-

Duration: The treatment is administered continuously for 2.5 months.

-

Behavioral Analysis: Cognitive function is assessed using standardized tests such as the Morris Water Maze or contextual fear conditioning to evaluate spatial memory and learning.

-

Post-Mortem Analysis:

-

Following the treatment period, animals are euthanized and brains are harvested.

-

Immunohistochemistry: Brain sections are stained for markers of Aβ plaques (e.g., 6E10 antibody), microgliosis (e.g., Iba1), and other relevant proteins.

-

Proteomics/Western Blot: Hippocampal lysates are analyzed to quantify levels of proteins related to synaptic plasticity (PSD-95, synaptophysin), NO signaling (eNOS, nNOS), and inflammation.

-

Quantitative PCR (qPCR): Used to measure mRNA transcription levels of inflammatory cytokines (e.g., TNF-α) and other genes of interest.

-

Caption: Workflow for evaluating this compound in the 3xTg-AD mouse model.

Preclinical Evidence in Ischemic Brain Injury

Research also points to a neuroprotective role for this compound in the context of ischemic stroke. Studies using a Middle Cerebral Artery Occlusion (MCAO) model in rats demonstrate that this compound can reduce infarct volume and suppress the post-ischemic inflammatory response.

Quantitative Data Summary

The following table summarizes key findings from an MCAO rat model study.

| Parameter Measured | Treatment Group Effect | Percent Change vs. MCAO Group | Reference |

| Inflammatory Cytokines | Reduced TNF-α Expression | -63% | |

| Reduced IL-1β Expression | -52% | ||

| Arginine Metabolism | Reduced Arginase I Expression | -52% | |

| Reduced iNOS Expression | -68% | ||

| Increased eNOS Expression | +124% | ||

| Behavioral Outcome | Improved Gait and Forepaw Use | Significant Improvement | |

| Pathology | Reduced Infarct Volume | Significant Reduction |

Experimental Protocol: MCAO Model in Rats

This protocol is based on the methodology for studying this compound in ischemic stroke.

-

Animal Model: Adult male rats.

-

Surgical Procedure: Animals are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

-

Grouping:

-

Sham Group: Undergoes surgery without MCAO.

-

MCAO Group: Undergoes MCAO and receives a vehicle.

-

Treatment Group: Undergoes MCAO and receives this compound.

-

-

Treatment Administration: this compound is administered at a dose of 50 mg/kg/day via intraperitoneal (i.p.) injection.

-

Endpoints:

-

Behavioral Tests: Neurological deficits are scored based on gait and forepaw grasping ability.

-

Infarct Volume: Brains are sectioned and stained (e.g., with TTC) to measure the volume of the ischemic lesion.

-

Molecular Analysis: Brain tissue from the ischemic region is analyzed for the expression of inflammatory markers (TNF-α, IL-1β), arginase, and NOS isoforms (iNOS, eNOS) via qPCR or Western blot.

-

Summary of Neuroprotective Effects and Safety

The preclinical data converge on a multi-faceted neuroprotective profile for this compound, primarily driven by its ability to modulate L-arginine metabolism.

Caption: this compound's neuroprotective effects stem from arginase inhibition and increased NO.

Safety and Toxicology

While some in vitro studies have raised concerns about cytotoxicity at very high concentrations, in vivo evidence from preclinical models suggests that this compound is well-tolerated at effective physiological doses. In mouse studies, long-term administration did not lead to detectable adverse behavioral changes or weight loss. Material Safety Data Sheets (MSDS) for this compound do not classify it as a hazardous substance under normal research use conditions. However, as with any investigational compound, further rigorous toxicological studies are warranted.

Conclusion and Future Directions

This compound presents a promising, mechanistically plausible approach for neuroprotection. By targeting arginase, it addresses a key point of dysregulation in the L-arginine/NO pathway common to several neurological disorders. The robust preclinical data, particularly in models of Alzheimer's disease and stroke, provide a strong rationale for further investigation.

Future research should focus on:

-

Clinical Trials: Human clinical trials have not yet been conducted to validate the preclinical findings.

-

Dose-Response Studies: Optimizing the therapeutic window for efficacy and safety.

-

Chronic Traumatic Encephalopathy (CTE) and TBI: Exploring its efficacy in other neurodegenerative conditions linked to neuroinflammation and vascular dysfunction.

-

Combination Therapies: Investigating potential synergies with other neuroprotective agents.

This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this compound in the complex landscape of neurodegenerative and ischemic brain diseases.

References

D-Norvaline in Cancer Research: A Technical Guide to Arginase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic landscape of the tumor microenvironment (TME) is increasingly recognized as a critical determinant of cancer progression and immune evasion. One of the key metabolic pathways being exploited by tumors is the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. This depletion is primarily mediated by the enzyme arginase, which is often overexpressed in various cancer types and by immunosuppressive cells within the TME, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). D-Norvaline, a non-proteinogenic amino acid and an inhibitor of arginase, has emerged as a promising therapeutic agent in cancer research. By blocking arginase activity, this compound can restore L-arginine levels in the TME, thereby enhancing anti-tumor immune responses and inhibiting tumor growth. This technical guide provides an in-depth overview of the role of this compound in cancer research, with a focus on its mechanism of action through arginase inhibition, a summary of key quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.

The Role of Arginase in Cancer Progression and Immune Evasion

Arginase exists in two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), which catalyze the hydrolysis of L-arginine to ornithine and urea.[1] In the context of cancer, elevated arginase activity contributes to tumor progression through several mechanisms:

-

Immune Suppression: L-arginine is crucial for T-lymphocyte activation, proliferation, and effector functions.[2] Arginase expressed by cancer cells, MDSCs, and TAMs depletes the extracellular L-arginine pool, leading to T-cell dysfunction and anergy.[2][3] This creates an immunosuppressive TME that allows tumors to evade immune surveillance.

-

Promotion of Tumor Cell Proliferation: The product of arginine hydrolysis, ornithine, is a precursor for the synthesis of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation, and their increased production can fuel tumor expansion.[4]

-

Modulation of Nitric Oxide Synthesis: Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By shunting L-arginine away from NOS, arginase reduces the production of nitric oxide (NO), a molecule with complex, context-dependent roles in cancer. In some scenarios, reduced NO can impair the anti-tumoral functions of immune cells.

This compound as an Arginase Inhibitor

This compound is a stereoisomer of the naturally occurring amino acid L-Norvaline. Both isomers have been shown to inhibit arginase activity. By inhibiting arginase, this compound can reverse the immunosuppressive effects of L-arginine depletion and hinder tumor growth. The primary mechanism of action of this compound in cancer is the restoration of L-arginine levels within the TME, which in turn leads to:

-

Enhanced T-cell Function: Increased L-arginine availability promotes T-cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity against tumor cells.

-

Reduced Immunosuppression by MDSCs: this compound can mitigate the suppressive function of MDSCs, further contributing to a more robust anti-tumor immune response.

-

Increased Nitric Oxide Production: By making more L-arginine available for NOS, this compound can potentially increase NO production, which can have direct cytotoxic effects on tumor cells and modulate the immune response.

Quantitative Data on the Effects of Norvaline in Cancer Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of Norvaline (primarily L-Norvaline, as it is more commonly studied) on cancer models.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Tumor Cell Proliferation | Breast cancer cells (ZR-75-1) co-cultured with macrophages | L-Norvaline | Down-regulated the enhanced tumor cell proliferation caused by macrophage arginase overexpression. | |

| 4T1 breast cancer cells | L-Norvaline combined with Doxorubicin | Showed the lowest proliferation ability compared to either agent alone (p < 0.05). | ||

| Apoptosis | 4T1 breast cancer cells | L-Norvaline combined with Doxorubicin | Increased apoptosis rate (p < 0.05). | |

| T-Cell Proliferation | Human CD8+ T-cells suppressed by tumor-infiltrating dendritic cells (TIDC) | Norvaline | Restored T-cell proliferation to nearly 80% of the control. | |

| Human T-cells suppressed by polymorphonuclear neutrophil (PMN) supernatants | Arginase inhibitor (nor-NOHA) | Led to a strong hyperinduction of T-cell proliferation, exceeding control activation conditions up to 25-fold. | ||

| Tumor Growth (in vivo) | B16F10 melanoma mouse model | L-Norvaline (20 mg/kg) | Significantly suppressed tumor growth. | |

| LL2 Lewis lung carcinoma mouse model | L-Norvaline (100 mg/kg) | Slightly inhibited tumor growth. | ||

| Immune Cell Infiltration (in vivo) | B16F10 melanoma mouse model | L-Norvaline and ADI-PEG 20 combination | Increased tumor-infiltrating CD8+ T cells and CCR7+ dendritic cells. |

Note: Much of the publicly available research has been conducted with L-Norvaline. The data is presented here as a strong indicator of the potential efficacy of this compound, its stereoisomer.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound in cancer research.

In Vitro Arginase Activity Assay

This protocol is designed to measure the enzymatic activity of arginase in cell lysates or tissue homogenates and to assess the inhibitory effect of this compound.

Materials:

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

L-arginine solution (substrate)

-

This compound solution (inhibitor)

-

Urea standard solution

-

Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold Arginase Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add the sample (lysate/homogenate), Arginase Assay Buffer, and varying concentrations of this compound. Include a control group without this compound.

-

Enzyme Activation (if necessary): Some protocols require pre-incubation with a manganese solution to ensure maximal arginase activity.

-

Initiate Reaction: Add the L-arginine solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).

-

Urea Detection: Add the colorimetric urea detection reagent to each well.

-

Color Development: Incubate the plate at an elevated temperature (e.g., 95°C) for a specific time to allow for color development.

-

Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: Determine the arginase activity by comparing the absorbance of the samples to a urea standard curve. Calculate the IC50 of this compound from the dose-response curve.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in the presence of cancer cells or immunosuppressive cells, and how this compound can reverse any observed suppression.

Materials:

-

T-cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs)

-

Cancer cells or MDSCs

-

T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)

-

This compound solution

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

T-Cell Staining: Label isolated T-cells with a proliferation dye according to the manufacturer's instructions.

-

Co-culture Setup: In a culture plate, co-culture the stained T-cells with cancer cells or MDSCs at a specific effector-to-target ratio.

-

Treatment: Add varying concentrations of this compound to the co-cultures. Include control groups with T-cells alone, T-cells with the stimulus, and the co-culture without this compound.

-

Stimulation: Add the T-cell activation stimulus to the appropriate wells.

-

Incubation: Incubate the plate for 3-5 days to allow for T-cell proliferation.

-

Cell Harvesting and Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. A viability dye should also be used to exclude dead cells.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the live T-cell populations and analyze the proliferation dye fluorescence. Each cell division will result in a halving of the dye's fluorescence intensity, allowing for the quantification of proliferating cells.

In Vivo Tumor Growth Study

This protocol outlines a typical preclinical study to evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., B16F10 melanoma, LL2 lung carcinoma)

-

This compound solution for injection (e.g., dissolved in saline)

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size.

-

Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

Data Analysis: Plot the average tumor growth curves for each group. At the end of the study, excise the tumors and weigh them. Perform statistical analysis to determine the significance of the anti-tumor effect of this compound.

-

Immunophenotyping (Optional): Tumors and spleens can be harvested, processed into single-cell suspensions, and analyzed by flow cytometry to assess changes in immune cell populations (e.g., T-cells, MDSCs, TAMs).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by arginase and this compound, as well as a typical experimental workflow for evaluating this compound's efficacy.

Caption: Arginase metabolic pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent in oncology due to its ability to inhibit arginase and thereby remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state. The preclinical data, primarily from studies on its stereoisomer L-Norvaline, strongly support its potential to enhance anti-tumor immunity and inhibit tumor growth. Future research should focus on several key areas:

-

This compound Specific Studies: More in-depth studies are needed to specifically characterize the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in various cancer models.

-

Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), is a critical next step. By alleviating the metabolic suppression of T-cells, this compound may enhance the efficacy of these agents.

-

Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy will be crucial for its successful clinical implementation.

References

- 1. L-norvaline affects the proliferation of breast cancer cells based on the microbiome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Effect of D-Norvaline on Endothelial Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetes. It is primarily characterized by the reduced bioavailability of nitric oxide (NO), a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents inflammation. D-Norvaline, a non-proteinogenic amino acid, has emerged as a promising therapeutic agent for improving endothelial function. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its effects on endothelial signaling pathways, detailed experimental protocols for its study, and a summary of quantitative data from relevant research.

Core Mechanism of Action: Arginase Inhibition

The primary mechanism by which this compound exerts its beneficial effects on the endothelium is through the inhibition of the enzyme arginase.[1] Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), and it catalyzes the hydrolysis of L-arginine to ornithine and urea.[2] This enzymatic reaction is a key component of the urea cycle.

In endothelial cells, L-arginine is a common substrate for both arginase and endothelial nitric oxide synthase (eNOS).[2] eNOS utilizes L-arginine to produce nitric oxide and L-citrulline.[3] Under conditions of endothelial dysfunction, arginase activity is often upregulated, leading to increased consumption of L-arginine.[4] This shunts the available L-arginine pool away from eNOS, resulting in decreased NO production.

This compound, as a competitive inhibitor of arginase, blocks the conversion of L-arginine to ornithine. This action effectively increases the intracellular bioavailability of L-arginine for eNOS, thereby restoring or enhancing the production of nitric oxide.

Signaling Pathways Modulated by this compound

The inhibition of arginase by this compound initiates a cascade of signaling events that ultimately lead to improved endothelial function and vasodilation.

The Arginase-eNOS Pathway

This pathway illustrates the direct competition for L-arginine between arginase and eNOS and how this compound shifts the balance in favor of NO production.

The NO/cGMP/PKG Signaling Cascade

Once produced, nitric oxide diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.

Upstream Regulation of eNOS Activity

The activity of eNOS is also regulated by phosphorylation, primarily through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. While direct studies on this compound's effect on this pathway are limited, it is a critical component of eNOS activation. Agonists such as vascular endothelial growth factor (VEGF) can activate this pathway, leading to the phosphorylation of eNOS at serine 1177, which enhances its activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on endothelial function.

Arginase Activity Assay

This assay measures the enzymatic activity of arginase by quantifying the amount of urea produced from the hydrolysis of L-arginine.

-

Sample Preparation:

-

Homogenize tissue samples (e.g., aorta) or lyse endothelial cells in ice-cold arginine assay buffer.

-

Centrifuge the homogenate/lysate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Procedure (Colorimetric):

-

Add 40 µL of sample supernatant to a 96-well plate.

-

Prepare a urea standard curve.

-

Add 10 µL of 5x Substrate Buffer (containing L-arginine) to each sample well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of a chromogenic reagent that reacts with urea.

-

Incubate at room temperature for 60 minutes.

-

Measure the absorbance at 430 nm or 570 nm, depending on the kit.

-

Calculate arginase activity based on the urea standard curve.

-

Nitric Oxide Production Measurement

NO is a transient molecule, so its production is often assessed by measuring its stable metabolites, nitrite (NO₂) and nitrate (NO₃), in the cell culture medium or plasma. The Griess reaction is a common method for this purpose.

-

Sample Collection:

-

Culture endothelial cells (e.g., HUVECs) to confluence.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

-